molecular formula C10H16O B14520456 3-Cyclohexylidenebutan-2-one CAS No. 62614-92-0

3-Cyclohexylidenebutan-2-one

Cat. No.: B14520456
CAS No.: 62614-92-0
M. Wt: 152.23 g/mol
InChI Key: NJVNEJSBBVXLKX-UHFFFAOYSA-N
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Description

3-Cyclohexylidenebutan-2-one: is an organic compound characterized by a cyclohexylidene group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylidenebutan-2-one typically involves the condensation of cyclohexanone with butanone under acidic or basic conditions. One common method includes the use of a strong acid catalyst like sulfuric acid to facilitate the aldol condensation reaction. The reaction mixture is heated to promote the formation of the desired product, followed by purification through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as boron trifluoride etherate can enhance the reaction efficiency. The final product is typically purified using advanced techniques like column chromatography or high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexylidenebutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into cyclohexylbutanol.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Cyclohexylidenebutanoic acid.

    Reduction: Cyclohexylbutanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: 3-Cyclohexylidenebutan-2-one is used as an intermediate in organic synthesis, particularly in the formation of complex cyclic structures. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery and development.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in polymer synthesis and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Cyclohexylidenebutan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclohexylidene group can form stable interactions with hydrophobic pockets in proteins, while the butanone moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    Cyclohexanone: A precursor in the synthesis of 3-Cyclohexylidenebutan-2-one, sharing the cyclohexylidene group.

    Butanone: Another precursor, providing the butanone backbone.

    Cyclohexylidenemethanone: A structurally similar compound with a different carbon chain length.

Uniqueness: this compound is unique due to its combination of a cyclohexylidene group and a butanone backbone, which imparts distinct chemical and physical properties

Properties

CAS No.

62614-92-0

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3-cyclohexylidenebutan-2-one

InChI

InChI=1S/C10H16O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-7H2,1-2H3

InChI Key

NJVNEJSBBVXLKX-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCCCC1)C(=O)C

Origin of Product

United States

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